(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Overview
Description
(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 17α-methoxy-3-methyl-5α-androstan-17β-ol, is a synthetic androgenic steroid that has been extensively studied for its potential use in scientific research applications. This compound is structurally similar to testosterone and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one involves binding to the androgen receptor and activating AR-mediated gene transcription. This leads to a variety of downstream effects, including increased protein synthesis, increased muscle mass, and decreased fat mass.
Biochemical And Physiological Effects
(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has a variety of biochemical and physiological effects. These include increased protein synthesis, increased muscle mass, and decreased fat mass. It has also been shown to have anabolic effects on bone tissue and to improve bone density.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one in lab experiments is its high affinity for the androgen receptor. This makes it a useful tool for studying the role of AR signaling in various biological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous androgens in vivo.
Future Directions
There are several future directions for research on (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one. One area of interest is its potential use in the treatment of osteoporosis. Another area of interest is its potential use in the treatment of muscle wasting disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other scientific research applications.
Scientific Research Applications
(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has been extensively studied for its potential use in scientific research applications. One of the main areas of research has been in the field of androgen receptor (AR) signaling. This compound has been shown to bind to the AR with high affinity and activate AR-mediated gene transcription. This makes it a useful tool for studying the role of AR signaling in various biological processes.
properties
CAS RN |
17748-69-5 |
---|---|
Product Name |
(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17-,19+/m1/s1 |
InChI Key |
BCWWDWHFBMPLFQ-MTNOOBJLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.